
2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide is a complex organic compound that belongs to the class of carbohydrate derivatives. It is characterized by the presence of benzoyl protecting groups at the 2, 3, 4, and 6 positions of the galactopyranosyl ring, with a cyanide group attached to the anomeric carbon. This compound is of significant interest in synthetic organic chemistry due to its utility in glycosylation reactions and its role as an intermediate in the synthesis of more complex carbohydrate structures.
Métodos De Preparación
The synthesis of 2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide typically involves the protection of the hydroxyl groups of D-galactopyranose with benzoyl groups. This is followed by the introduction of the cyanide group at the anomeric position. The synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, 4, and 6 of D-galactopyranose are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups do not participate in subsequent reactions.
Introduction of Cyanide Group: The protected galactopyranose is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2). This results in the formation of the desired this compound.
Análisis De Reacciones Químicas
2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide undergoes various chemical reactions, including:
Hydrolysis: The cyanide group can be hydrolyzed to form the corresponding carboxylic acid derivative under acidic or basic conditions.
Reduction: The cyanide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl protecting groups can be selectively removed under mild acidic or basic conditions to yield the free hydroxyl groups.
Common reagents and conditions used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed from these reactions include carboxylic acids, amines, and deprotected galactopyranosyl derivatives.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Its protected form allows for selective glycosylation reactions, making it valuable in carbohydrate chemistry.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycan-based probes for biological research.
Medicine: It serves as a precursor for the synthesis of glycosylated drugs and therapeutic agents. Its derivatives are explored for their potential in drug delivery and targeting.
Industry: The compound is used in the production of specialty chemicals and materials, particularly in the development of glycosylated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide primarily involves its role as a glycosyl donor in glycosylation reactions. The cyanide group at the anomeric position can be activated by a Lewis acid catalyst, leading to the formation of a glycosyl cation intermediate. This intermediate can then react with various nucleophiles, such as alcohols or amines, to form glycosidic bonds. The benzoyl protecting groups ensure that the glycosylation occurs selectively at the desired position.
Comparación Con Compuestos Similares
2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide can be compared with other similar compounds, such as:
2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl cyanide: This compound has benzyl protecting groups instead of benzoyl groups, which can affect its reactivity and solubility.
2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl cyanide: This compound has acetyl protecting groups, which are more labile and can be removed under milder conditions compared to benzoyl groups.
2,3,4,6-Tetra-O-benzoyl-D-glucopyranosyl cyanide: This compound is similar in structure but has a glucose backbone instead of a galactose backbone, which can influence its stereochemistry and reactivity.
The uniqueness of this compound lies in its specific protecting groups and the presence of the cyanide group, which make it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C35H27NO9 |
|---|---|
Peso molecular |
605.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30-,31+/m0/s1 |
Clave InChI |
JKHRAWZFZMGIKG-GKFQJYPJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



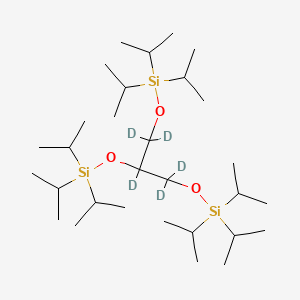
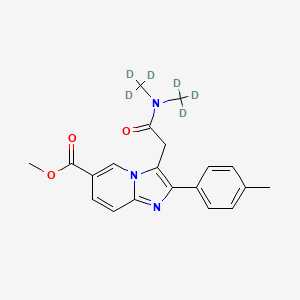
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)

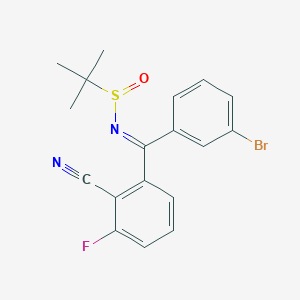
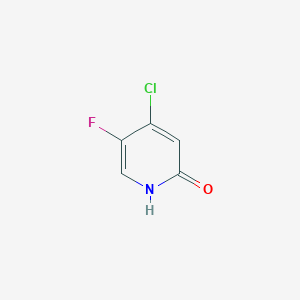

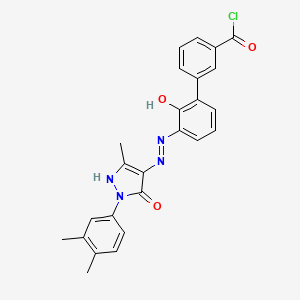
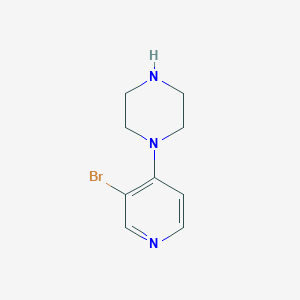
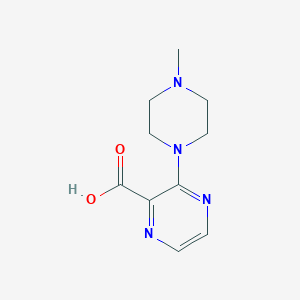
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)

